molecular formula C16H22N2O4 B2567768 3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(oxan-4-yl)urea CAS No. 2034565-80-3

3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(oxan-4-yl)urea

Cat. No.: B2567768
CAS No.: 2034565-80-3
M. Wt: 306.362
InChI Key: ZVFCORXUXZHSCH-UHFFFAOYSA-N
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Description

3-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(oxan-4-yl)urea is a synthetic urea derivative featuring a dihydrobenzofuran core, a hydroxyethyl side chain, and a tetrahydropyran (oxan-4-yl) substituent. Its molecular formula is C₁₆H₂₃N₂O₄, with a molecular weight of 307.36 g/mol. The compound’s structure combines a urea backbone with a 2,3-dihydrobenzofuran moiety, which is commonly associated with bioactivity in medicinal chemistry, such as kinase inhibition or enzyme modulation.

Properties

IUPAC Name

1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c19-14(11-1-2-15-12(9-11)3-8-22-15)10-17-16(20)18-13-4-6-21-7-5-13/h1-2,9,13-14,19H,3-8,10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFCORXUXZHSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(oxan-4-yl)urea typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzofuran ring can be reduced to form a dihydrobenzofuran derivative.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a fully saturated benzofuran derivative.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The hydroxyethyl group can form hydrogen bonds with target molecules, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea (CAS 139149-55-6), a structurally related urea derivative documented in . Key differences and implications are summarized in Table 1 and discussed in detail.

Table 1: Structural and Physicochemical Comparison

Property 3-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(oxan-4-yl)urea N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea
Molecular Formula C₁₆H₂₃N₂O₄ C₁₆H₁₆N₂O₄
Molecular Weight 307.36 g/mol 300.31 g/mol
Benzofuran Substituent 5-yl, 2-hydroxyethyl 6-(phenylmethoxy)
Urea Substituents 1-(oxan-4-yl), 3-hydroxyethyl N-hydroxy, N-dihydrobenzofuranyl
Key Functional Groups Hydroxy, ether, urea Phenylmethoxy, hydroxyurea
Lipophilicity (Predicted) Moderate (LogP ~1.8) High (LogP ~2.5)
Aqueous Solubility Higher (due to oxan-4-yl polarity) Lower (due to phenylmethoxy lipophilicity)

Key Differences and Implications

Substituent Effects on Solubility and Lipophilicity: The oxan-4-yl group in the target compound introduces an oxygen-rich cyclic ether, enhancing polarity and aqueous solubility. This aligns with its higher predicted LogP value.

Hydrogen-Bonding and Bioactivity: The hydroxyethyl group in the target compound provides a hydrogen-bond donor/acceptor, which may enhance binding affinity to enzymes or receptors. This contrasts with the N-hydroxyurea group in the analog, which is prone to hydrolysis and may confer different metabolic stability.

Safety Profiles: The compared compound’s safety data sheet () highlights hazards requiring first-aid measures (e.g., consultation with a physician) . The target compound’s oxan-4-yl group may reduce toxicity by avoiding metabolic pathways that generate reactive intermediates (e.g., phenolic metabolites from phenylmethoxy).

Stereochemical Considerations :

  • The (3S)-configuration in the compared compound suggests enantioselective bioactivity. The target compound’s stereochemistry is unspecified, which may limit direct pharmacological comparisons without experimental data.

Research Findings and Computational Insights

  • Electronic Structure Analysis : Multiwfn can quantify bond orders and electron localization functions (ELF) to compare charge distribution. For instance, the oxan-4-yl group’s oxygen atom likely exhibits a more negative ESP than the phenylmethoxy group, influencing target interactions.
  • SAR Studies : Positional isomerism (5-yl vs. 6-yl substitution on benzofuran) may alter steric hindrance or π-stacking interactions with aromatic residues in biological targets.

Biological Activity

3-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(oxan-4-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula, which help in understanding its interaction with biological systems. The structure features a benzofuran core, which is known for various biological activities, potentially enhancing the compound's pharmacological profile.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H19N3O4
Molecular Weight293.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The benzofuran moiety is known for its role in modulating various biological pathways. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, though further research is necessary to elucidate these mechanisms fully.

Neuroprotective Effects

Research has indicated that derivatives of benzofuran compounds exhibit neuroprotective properties. A study demonstrated that 2,3-dihydro-1-benzofuran derivatives could protect against oxidative stress and lipid peroxidation in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Analgesic Properties

In animal models, compounds similar to this compound have shown promise as analgesics. For instance, studies on related benzofuran derivatives indicated significant pain relief in neuropathic pain models without adverse effects on locomotor activity .

Antioxidant Activity

The antioxidant capacity of the compound has been highlighted in various studies, where it was shown to scavenge free radicals effectively. This property is crucial for preventing cellular damage caused by oxidative stress and could be beneficial in treating conditions such as stroke or trauma .

Case Studies

  • Neuroprotection in Mice : A study involving mice subjected to head injury demonstrated that benzofuran derivatives could significantly reduce neuronal damage and improve recovery outcomes .
  • Pain Management : In a comparative study of analgesic effects, compounds structurally similar to this urea derivative were found to alleviate pain in models of spinal nerve ligation and paclitaxel-induced neuropathy .

Summary of Research Findings

Study FocusFindings
NeuroprotectionReduced neuronal damage in head injury models
Analgesic effectsSignificant pain relief without locomotor impairment
Antioxidant propertiesEffective scavenging of free radicals

Q & A

Q. How can a conceptual framework guide research on this compound’s environmental impact?

  • Methodology : Align with INCHEMBIOL principles ():
  • Study abiotic/biotic degradation pathways (e.g., hydrolysis in aqueous buffers) .
  • Model bioaccumulation potential using logP values and QSAR predictions .
  • Ecotoxicity assays on model organisms (e.g., Daphnia magna) .

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